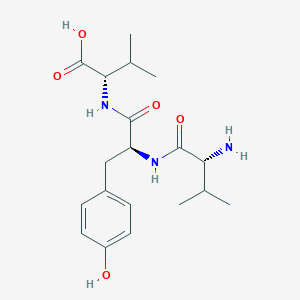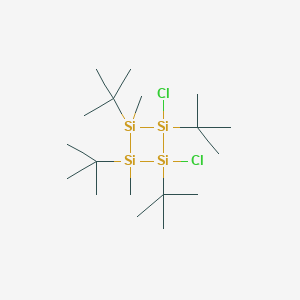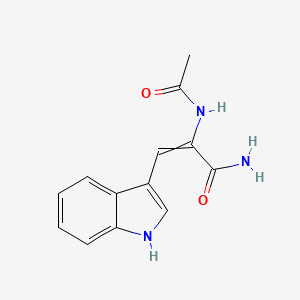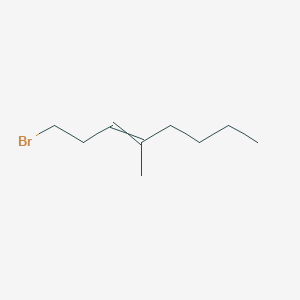
(Perfluorooctane)-1-carbaldehydle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Perfluorooctane)-1-carbaldehyde is a synthetic organic compound belonging to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their fully fluorinated carbon chains, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. (Perfluorooctane)-1-carbaldehyde is used in various industrial applications due to its chemical stability and unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluorooctane)-1-carbaldehyde typically involves the fluorination of octane derivatives. One common method is the electrochemical fluorination (ECF) process, where octane is subjected to electrochemical reactions in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorooctane. The subsequent oxidation of perfluorooctane using appropriate oxidizing agents yields (Perfluorooctane)-1-carbaldehyde.
Industrial Production Methods
Industrial production of (Perfluorooctane)-1-carbaldehyde often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of octane. The resulting perfluorooctane is then oxidized using industrial oxidizing agents under controlled conditions to produce (Perfluorooctane)-1-carbaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
(Perfluorooctane)-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form perfluorooctanoic acid.
Reduction: Reduction of the aldehyde group can yield perfluorooctanol.
Substitution: The fluorinated carbon chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute fluorine atoms.
Major Products
Oxidation: Perfluorooctanoic acid.
Reduction: Perfluorooctanol.
Substitution: Various substituted perfluorooctane derivatives.
Applications De Recherche Scientifique
(Perfluorooctane)-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds.
Biology: Studied for its interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to interact with lipid membranes.
Industry: Utilized in the production of surfactants, lubricants, and coatings due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (Perfluorooctane)-1-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with lipid membranes, proteins, and enzymes due to its hydrophobic nature.
Pathways Involved: It can affect cellular processes by altering membrane fluidity and permeability, impacting signal transduction pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonate (PFOS)
- Perfluorononanoic acid (PFNA)
- Perfluorohexane sulfonate (PFHxS)
Uniqueness
(Perfluorooctane)-1-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific chemical reactions that other similar compounds may not. This functional group also enables its use as a versatile intermediate in the synthesis of various perfluorinated derivatives.
Propriétés
Numéro CAS |
63967-40-8 |
|---|---|
Formule moléculaire |
C8F17CHO C9HF17O |
Poids moléculaire |
448.08 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanal |
InChI |
InChI=1S/C9HF17O/c10-2(11,1-27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26/h1H |
Clé InChI |
OLALBODTPKELPY-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![6-Butylbicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14492499.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)



![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)


![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)

